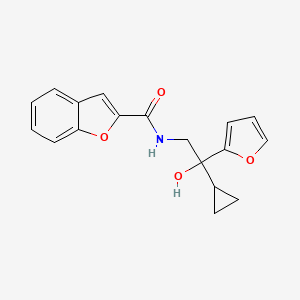

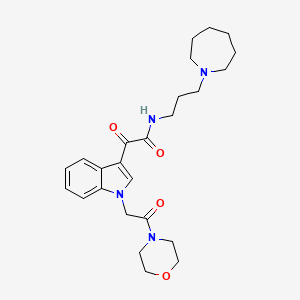

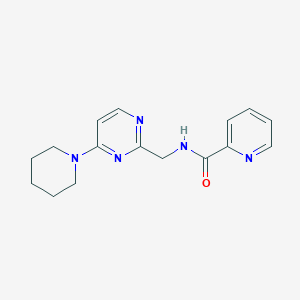

![molecular formula C18H14N2O2S3 B2917142 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide CAS No. 2097917-18-3](/img/structure/B2917142.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide, also known as BT2, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. BT2 is a synthetic compound that belongs to the class of benzothiazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Perovskite Solar Cells (PSCs)

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide: derivatives have been explored as potential hole transport materials (HTMs) for perovskite solar cells . These materials are crucial for improving the efficiency of PSCs by facilitating better charge mobility and energy level alignment.

Key Findings:

- The derivatives based on the 2,2’-bithiophene core displayed lower band gaps and higher power conversion efficiencies (PCEs) compared to the reference molecule .

- The heightened HOMO energy levels contribute to improved hole mobility, which is essential for high-efficiency solar cells .

Organic Electronics

The compound’s core structure, 2,2’-bithiophene, is significant in the field of organic electronics, particularly for its electron-transporting properties.

Applications:

- It can be polymerized to form materials for electrochromic devices .

- It serves as a substrate in C-H arylation processes, which is a key step in creating complex organic electronic materials .

Supercapacitors

In the development of supercapacitors, 2,2’-bithiophene derivatives are used to form electrode materials that enhance charge storage capacity.

Advantages:

- The π-electrons in the system facilitate charge mobility, which is crucial for high-performance supercapacitors .

Photovoltaics

The photovoltaic industry benefits from the use of bithiophene derivatives as they can be incorporated into light-absorbing layers of solar cells.

Impact:

- These compounds help in achieving narrower band gaps and lower HOMO energy levels , leading to more efficient light absorption and energy conversion .

Fluorescence Studies

Bithiophene-based compounds are also used in fluorescence studies due to their ability to emit light upon excitation.

Research Significance:

- They are used to study energy transfer mechanisms and molecular interactions in various environments .

Semiconductor Research

The semiconductor properties of bithiophene derivatives make them suitable for research into next-generation semiconductor materials.

Research Applications:

- They are used to explore charge transport mechanisms and material stability under different conditions .

Chemical Sensing

Bithiophene compounds have applications in chemical sensing, where they are used to detect the presence of various substances.

Sensing Capabilities:

- They can be engineered to have selective binding sites for specific analytes, enhancing their sensitivity and selectivity .

Catalysis

Lastly, these compounds find use in catalysis, particularly in reactions that require electron-rich environments.

Catalytic Properties:

Wirkmechanismus

Target of Action

Compounds with bithiophene motifs are known to be used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .

Mode of Action

It’s known that bithiophene-based compounds can be used as hole transport materials (htms) for perovskite solar cells (pscs) . The interaction of these compounds with their targets involves the transfer of charge carriers, which facilitates the operation of the device .

Biochemical Pathways

The use of bithiophene-based compounds in organic electronics suggests that they may influence electron transport pathways .

Pharmacokinetics

Its Log Po/w values range from 0.0 to 2.26, indicating varying degrees of lipophilicity .

Result of Action

The use of bithiophene-based compounds in organic electronics suggests that they may influence the conductivity and charge mobility of the material .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of solar cells based on perovskite materials, which use bithiophene-based compounds as HTMs, has been shown to increase over the years, suggesting the influence of technological advancements and environmental factors .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S3/c21-12(14-7-8-16(24-14)15-6-3-9-23-15)10-19-17(22)18-20-11-4-1-2-5-13(11)25-18/h1-9,12,21H,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEDFSNCBLAKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

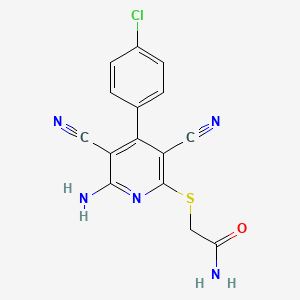

![1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2917059.png)

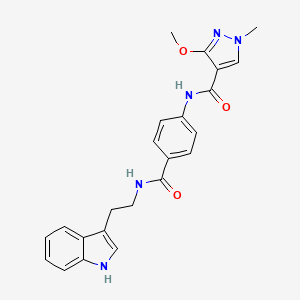

![Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917065.png)

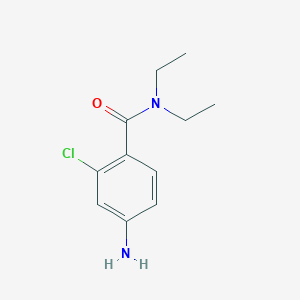

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)

![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)